Potent FGFR1 Inhibition in Cellular Context: The 6-Bromo-2,3-dihydro Core as a Key Pharmacophore
A derivative bearing the 6-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core exhibits potent inhibition of FGFR1 with an IC50 of 2.10 nM in a cellular assay [1]. This level of potency is a direct result of the optimized interactions facilitated by this specific scaffold. In contrast, other dihydro-pyrrolo[2,3-b]pyridine derivatives lacking the 6-bromo substitution or with alternative halogen patterns show markedly reduced FGFR inhibitory activity [2].
| Evidence Dimension | FGFR1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | 6-Bromo-1H-pyrrolo[2,3-b]pyridine (aromatic analog) and 6-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
| Quantified Difference | Potency loss > 10-fold |
| Conditions | Inhibition of FGFR1 in HUVEC cells, assessed as reduction in FGF2-induced ERK phosphorylation (cellular context). |
Why This Matters
This demonstrates that the 6-bromo-2,3-dihydro combination is critical for achieving low-nanomolar cellular potency against FGFR1, a key target in oncology.
- [1] BindingDB. BDBM50238816 (CHEMBL4084079). IC50 data for FGFR1. Data curated by ChEMBL from Principia Biopharma. View Source
- [2] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021, 11, 18342-18350. View Source
